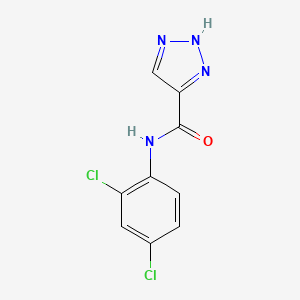

![molecular formula C17H13NO5 B2551787 N-([2,3'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034488-02-1](/img/structure/B2551787.png)

N-([2,3'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various carboxamide derivatives has been explored in the provided papers. For instance, biphenyl benzothiazole-2-carboxamide derivatives were synthesized through the reaction of biphenyl acid chloride with 2-aminobenzothiazole, showing promising diuretic activity . Another study described a four-step synthesis of 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxamides from arylcarboxamides, involving transformations to acetamidines and subsequent reactions leading to the final products . Additionally, 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives were designed and synthesized, with the aim of inhibiting Staphylococcus aureus Sortase A, demonstrating the influence of substitution at specific positions on the benzoxazole ring .

Molecular Structure Analysis

The molecular structures of synthesized compounds have been characterized using various techniques. For example, the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide was determined using X-ray diffraction, revealing its crystallization in the monoclinic space group and the presence of N-H⋯O hydrogen bonds . Similarly, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction, showing a twisted conformation between the pyrazole and thiophene rings and a three-dimensional supramolecular self-assembly .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of carboxamide derivatives are diverse and include condensation, cycloaddition, and hydrogenation steps. The transformation of arylcarboxamides into 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxamides involves a supposed [4 + 2] cycloaddition with maleic anhydride . The synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives includes coupling reactions using the standard 1,3-dicyclohexylcarbodiimide (DCC) protocol .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been studied through various analytical techniques. Spectroscopy, SEM analysis, and computational studies have been employed to characterize compounds like N-(1,3-dioxoisoindolin-2yl)benzamide . The thermal decomposition of the pyrazole derivative was investigated using thermogravimetric analysis, and its nonlinear optical properties were discussed based on polarizability and hyperpolarizability values . The pharmacological properties of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives were evaluated, showing potent serotonin-3 (5-HT3) receptor antagonistic activity .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- A study focused on the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, exploring their potential diuretic activity in vivo. One compound within this series was identified as a promising candidate for further research, highlighting the importance of structural modifications in enhancing biological activity (Yar & Ansari, 2009).

Antimicrobial and Antioxidant Activities

- Research on the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide revealed compounds with promising antimicrobial activity against various microorganisms and notable antioxidant properties. This study underscores the potential for developing biologically active compounds by incorporating heterocyclic rings into the benzimidazole framework (Sindhe et al., 2016).

Mecanismo De Acción

The mechanism of action of benzodioxole compounds involves their cytotoxic activity against various cancer cell lines . For example, compounds 2a and 2b reduced Hep3B secretions of α-fetoprotein (α-FP) to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells . Compound 2a has potent anticancer activity against Hep3B cancer cell line .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c19-17(11-1-3-15-16(7-11)22-10-21-15)18-8-13-2-4-14(23-13)12-5-6-20-9-12/h1-7,9H,8,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJPPFXPZVBXPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(O3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile](/img/structure/B2551705.png)

![2-methoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2551708.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2551709.png)

![N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2551710.png)

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551711.png)

![1-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2551713.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B2551714.png)

![{2-Methoxy-5-[(4-(2-pyridyl)piperazinyl)sulfonyl]phenyl}methyl(phenylsulfonyl) amine](/img/structure/B2551715.png)

![N~1~-(4-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2551717.png)

![N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2551718.png)

![1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-](/img/structure/B2551720.png)

![2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B2551721.png)

![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2551722.png)